1,2-Dichlorocyclobutane-1,2-dicarbonitrile
CAS No.: 3496-67-1
Cat. No.: VC18407068
Molecular Formula: C6H4Cl2N2
Molecular Weight: 175.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3496-67-1 |
|---|---|
| Molecular Formula | C6H4Cl2N2 |
| Molecular Weight | 175.01 g/mol |
| IUPAC Name | 1,2-dichlorocyclobutane-1,2-dicarbonitrile |
| Standard InChI | InChI=1S/C6H4Cl2N2/c7-5(3-9)1-2-6(5,8)4-10/h1-2H2 |
| Standard InChI Key | MKEHNGFZTJTLBC-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1(C#N)Cl)(C#N)Cl |
Introduction
1,2-Dichlorocyclobutane-1,2-dicarbonitrile is an organic compound with the molecular formula . It features a four-membered cyclobutane ring with two chlorine atoms and two cyano groups () attached at the 1 and 2 positions of the ring. This unique structure combines halogen and nitrile functionalities, making it a versatile compound in organic synthesis and material science applications.
Structural Features
The molecular structure of 1,2-Dichlorocyclobutane-1,2-dicarbonitrile is characterized by:
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Cyclobutane Ring: A strained four-membered ring that contributes to its reactivity.
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Chlorine Substituents: Positioned at the 1 and 2 carbons, enhancing its electrophilic properties.
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Cyano Groups: Located on the same carbons as the chlorine atoms, providing nucleophilic sites.
This structural arrangement creates chirality due to the presence of two stereogenic centers, allowing for multiple stereoisomers (enantiomers) with distinct optical activities.
Synthesis Methods
Several synthetic routes exist for producing 1,2-Dichlorocyclobutane-1,2-dicarbonitrile:
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Halogenation of Cyclobutane Derivatives:
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Reacting cyclobutane derivatives with halogenating agents like chlorine in the presence of a catalyst.
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Cyanogen chloride or cyanogen bromide can introduce nitrile groups under controlled conditions.
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[2+2] Cycloaddition Reactions:
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Alkenes react with nitriles under ultraviolet light or using catalysts to form cyclobutane rings with cyano substituents.
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Chlorination is performed subsequently to introduce halogen atoms at desired positions.
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These methods allow for high yields and purity when optimized for temperature, pressure, and catalyst selection.
Chemical Reactivity
The compound exhibits unique reactivity due to its strained cyclobutane ring and functional groups:
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Oxidation: The cyano groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
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Reduction: Hydrogenation in the presence of palladium catalysts converts nitriles into primary amines.
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Substitution: The chlorine atoms can undergo nucleophilic substitution reactions with amines or alcohols to form derivatives useful in pharmaceuticals.
Organic Synthesis
The compound serves as a building block for synthesizing more complex molecules due to its dual functional groups.
Material Science
Its reactive nature makes it valuable in creating polymers or specialty materials with unique properties.
Pharmaceutical Research
Derivatives of the compound are being explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Agrochemicals
It has applications in developing pesticides and herbicides due to its ability to interact with biological systems.
Comparison With Related Compounds
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Cyclobutane-1,2-dicarbonitrile | No chlorine atoms; only cyano groups | Higher reactivity due to absence of halogens |
| 1-Chlorocyclobutane-1-carbonitrile | One chlorine atom and one nitrile group | Different chemical properties due to fewer substituents |
| 1,3-Dichlorocyclobutane | Chlorine atoms at positions 1 and 3 | Different reactivity profile compared to 1,2-substituted compounds |
The combination of two chlorine atoms and two cyano groups on the cyclobutane ring gives this compound unique reactivity patterns not observed in similar compounds.
Research Insights
Research into this compound is ongoing, focusing on:
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Stereochemical effects on reactivity.
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Development of derivatives for pharmaceutical applications.
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Exploration of its use in advanced material synthesis.
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